molecular formula C12H15N3O2 B10909878 Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate

Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate

Cat. No.: B10909878
M. Wt: 233.27 g/mol
InChI Key: HXLHXBHIGSNBKO-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical research reagent belonging to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy . Pyrazolo[1,5-a]pyrimidines are recognized for their rigid, planar framework, which is amenable to substitutions that fine-tune electronic properties, lipophilicity, and binding affinity to enzymatic targets . Researchers value this compound for its potential applications in inhibiting key kinases implicated in oncogenesis. The specific pattern of substituents, including the 5-isopropyl and 7-carboxylate groups, is designed to optimize interactions with the ATP-binding sites of various kinase targets. Kinases such as EGFR, B-Raf, MEK, and CK2 are crucial regulators in cellular signalling pathways, and their dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC) and melanoma . This compound acts as a valuable scaffold for the development of next-generation kinase inhibitors, with biological evaluations focusing on in vitro cytotoxicity, kinase selectivity, and antiproliferative effects. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

methyl 3-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C12H15N3O2/c1-7(2)9-5-10(12(16)17-4)15-11(14-9)8(3)6-13-15/h5-7H,1-4H3

InChI Key

HXLHXBHIGSNBKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The reaction is conducted in acetic acid (AcOH) with catalytic sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at reflux temperatures (80–100°C) for 6–12 hours. The mechanism proceeds via nucleophilic attack of the amino group of the pyrazole on the electrophilic carbonyl carbon of the β-ketoester, followed by cyclodehydration to form the pyrimidine ring (Figure 1).

5-Amino-3-methylpyrazole+Methyl 4-isopropyl-3-oxobutanoateH2SO4,AcOHProduct[3]\text{5-Amino-3-methylpyrazole} + \text{Methyl 4-isopropyl-3-oxobutanoate} \xrightarrow{\text{H}2\text{SO}4, \text{AcOH}} \text{Product}

Key Observations:

  • The use of H2SO4\text{H}_2\text{SO}_4 enhances protonation of the carbonyl group, accelerating nucleophilic attack.

  • AcOH acts as both solvent and proton donor, ensuring homogeneity and stabilizing intermediates.

  • Substitution patterns on the β-ketoester (e.g., isopropyl group) dictate regioselectivity, favoring formation of the 5-isopropyl substituent.

Alternative Multi-Step Synthesis via Functional Group Interconversion

Recent advancements describe multi-step routes starting from prefunctionalized pyrazolo[1,5-a]pyrimidine intermediates. For example:

Step 1: Ester Reduction and Oxidation

A commercially available pyrazolo[1,5-a]pyrimidine carboxylate (e.g., ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate) is reduced to the corresponding alcohol using NaBH4\text{NaBH}_4 in methanol. Subsequent oxidation with Dess–Martin periodinane yields an aldehyde intermediate.

Step 2: Reductive Amination and Cyclization

The aldehyde undergoes reductive amination with methylamine or isopropylamine in the presence of NaBH(OAc)3\text{NaBH(OAc)}_3, followed by cyclization under acidic conditions to introduce the 3-methyl and 5-isopropyl groups.

Advantages:

  • Enables precise control over substituent placement.

  • Suitable for generating analogs with modified ester groups (e.g., ethyl to methyl).

Catalytic Methods for Enhanced Efficiency

Palladium and copper catalysts have been explored to optimize cyclocondensation reactions. For instance, Pd(OAc)2\text{Pd(OAc)}_2 (10 mol%) in dimethylformamide (DMF) facilitates coupling between 5-aminopyrazoles and β-ketoesters at lower temperatures (60–80°C). While this method is primarily reported for pyrazolo[1,5-a]pyridine derivatives, its adaptation to pyrazolo[1,5-a]pyrimidines could reduce reaction times and improve yields.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Acid-catalyzed cyclocondensationH2SO4\text{H}_2\text{SO}_4, AcOH, reflux70–85%High regioselectivity; ScalableLong reaction times; Corrosive acids
Multi-step functionalizationNaBH4\text{NaBH}_4, Dess–Martin, NaBH(OAc)3\text{NaBH(OAc)}_350–65%Flexibility in substituent modificationLow overall yield; Complex purification
Catalytic (Pd-mediated)Pd(OAc)2\text{Pd(OAc)}_2, DMF, 60°C60–75%Mild conditions; Faster kineticsLimited substrate scope

Optimization Strategies and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, AcOH): Enhance solubility of intermediates but may require higher temperatures for cyclization.

  • Ethanol or methanol: Less effective due to poor stabilization of protonated intermediates.

Substituent Compatibility

  • Bulky groups (e.g., isopropyl) on the β-ketoester require prolonged reaction times to achieve complete cyclization.

  • Electron-withdrawing groups on the pyrazole ring (e.g., cyano, nitro) can deactivate the amino group, necessitating harsher conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

The biological activity of methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate is linked to its interaction with molecular targets within biological systems. It may modulate enzyme activity or receptor function through mechanisms involving hydrogen bonding and π-π interactions. This compound has potential therapeutic applications due to its ability to influence various biological pathways.

Medicinal Chemistry

This compound serves as a scaffold for developing new pharmaceutical agents. Its structural characteristics allow for further modifications to enhance biological activity and selectivity against specific targets in drug discovery efforts.

Anticancer Activity

Preliminary studies indicate that this compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. For instance, in vitro studies have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results suggest that this compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

The compound exhibits potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated its ability to reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models showed that treatment with this compound resulted in a significant reduction in tumor size compared to controls.

Safety and Toxicity Assessment

Toxicological evaluations have indicated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares key structural features of methyl 5-isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate with similar compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound (Target) 5-isopropyl, 3-methyl, 7-COOCH3 C12H15N3O2 233.27 (calculated) Methyl ester, isopropyl, methyl
5-Isopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid 5-isopropyl, 3-methyl, 7-COOH C11H13N3O2 219.24 Carboxylic acid, isopropyl, methyl
Ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-cyclopropyl, 7-CF3, 3-COOCH2CH3 C13H16F3N3O2 345.28 Trifluoromethyl, cyclopropyl, ethyl ester
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-cyclopropyl, 5-COOCH3 C11H13N3O2 219.24 Cyclopropyl, methyl ester
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-methyl, 2-phenyl, 5-COOCH2CH3 C17H17N3O2 295.34 Phenyl, methyl, ethyl ester
Isopropyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 7-CF2H, 5-(4-methylphenyl), 3-COOCH(CH3)2 C18H17F2N3O2 345.34 Difluoromethyl, methylphenyl, isopropyl ester

Key Observations :

  • Steric Effects : Bulky substituents like isopropyl (target compound) and cyclopropyl influence molecular conformation and binding interactions.
  • Ester vs. Acid : The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid derivative , which may enhance membrane permeability.

Physicochemical Properties

  • Solubility : Methyl esters (target compound) are more lipophilic than carboxylic acids , but less than ethyl or isopropyl esters .
  • Stability : Esters are prone to hydrolysis; the methyl ester in the target compound may hydrolyze faster than bulkier esters (e.g., isopropyl in ).

Biological Activity

Methyl 5-isopropyl-3-methylpyrazolo[1,5-A]pyrimidine-7-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure imparts specific chemical and biological properties that are of significant interest in medicinal chemistry. This article reviews the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H16N4O2
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : Methyl 3-methyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine-7-carboxylate
  • Canonical SMILES : CC1=C2N=C(C=C(N2N=C1)C(=O)OC)C(C)C

The compound features a pyrazolo-pyrimidine ring system, which is critical for its biological interactions. The presence of isopropyl and methyl groups enhances its lipophilicity and may influence its pharmacological profile.

This compound exhibits biological activity through interactions with specific molecular targets within biological systems. Its mechanisms may involve:

  • Modulation of Enzyme Activity : The compound can influence enzyme kinetics through hydrogen bonding and π-π interactions.
  • Receptor Function Alteration : It may act as a ligand for receptors involved in various signaling pathways.

Biological Activity

Research indicates that this compound has potential therapeutic applications due to its ability to influence several biological pathways. Key findings include:

  • Inhibition of Ion Channels : Similar compounds have been shown to inhibit ion channels such as I(Kur), demonstrating potential in treating arrhythmias .
  • Antitumor Properties : Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines can exhibit cytotoxic effects against various cancer cell lines .
  • Antiviral Activity : Certain structural analogs have demonstrated effectiveness against viral infections, indicating a broader spectrum of biological activity .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC12H16N4O2Isopropyl and methyl substitutionsPotential enzyme modulator
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylateC11H12N4O3Carbamoyl groupAnti-inflammatory properties
N-Isopropyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamideC20H20N4ODiphenyl substitutionMultidrug resistance inhibition

The distinct structural characteristics of this compound contribute to its selective interactions with biological targets compared to other compounds.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazolo[1,5-a]pyrimidines:

  • A study demonstrated that certain derivatives exhibited selective inhibition of cardiac ion channels with minimal off-target effects .
  • Another investigation reported significant antitumor activity in vitro against leukemia cell lines using structurally similar compounds .

These findings underscore the potential of this compound as a scaffold for developing new therapeutic agents.

Q & A

Q. Key Optimization Factors :

  • Solvent Choice : Ethanol or DMF enhances solubility of intermediates.
  • Temperature : Reflux (~80°C) minimizes side reactions like decarboxylation.
  • Catalysts : Acidic conditions (e.g., acetic acid) accelerate cyclization .

Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for pyrimidine protons (δ 8.2–8.5 ppm) and methyl/isopropyl groups (δ 1.2–2.5 ppm) confirm substitution patterns .
    • ¹³C NMR : Carbonyl signals (δ 165–170 ppm) validate the ester moiety .
  • X-ray Crystallography : Resolves stereochemical ambiguities. For example, the dihedral angle between pyrazole and pyrimidine rings in related compounds is ~1.3°, confirming planarity .

Q. Advanced :

  • Combined DFT/XRD : Computational modeling (e.g., using Gaussian) validates experimental bond lengths and angles .

How can structural isomerism or by-products during synthesis be resolved?

Advanced
Isomeric by-products (e.g., 5- vs. 7-substituted isomers) arise due to tautomerism. Mitigation strategies include:

  • Chromatographic Separation : Silica gel chromatography with ethyl acetate/petroleum ether gradients isolates isomers .
  • ¹³C NMR Analysis : Distinct carbonyl carbon shifts differentiate isomers (e.g., δ 165 ppm for 7-carboxylate vs. δ 170 ppm for 5-carboxylate) .
  • Crystallographic Validation : Single-crystal XRD unambiguously assigns regiochemistry .

What computational tools are recommended for refining crystallographic data and analyzing hydrogen-bonding networks?

Q. Advanced

  • SHELX Suite : SHELXL refines small-molecule structures, handling anisotropic displacement parameters and twinning .
  • ORTEP-3/WinGX : Visualizes anisotropic thermal ellipsoids and generates publication-quality diagrams (Fig. 1) .
  • Graph Set Analysis : Classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules to predict packing behavior .

Example : In Methyl 5-isopropyl derivatives, C–H···O hydrogen bonds (2.8–3.0 Å) form inversion dimers, while π-π stacking (3.4 Å) stabilizes 3D networks .

How do substituents (e.g., isopropyl, methyl) influence biological activity and physicochemical properties?

Q. Advanced

  • Lipophilicity : Isopropyl groups increase logP, enhancing blood-brain barrier penetration (relevant for CNS-targeting agents) .
  • Steric Effects : Bulky substituents at C5 reduce off-target binding. For example, 5-isopropyl analogs show 10-fold higher selectivity for kinase inhibitors vs. methyl derivatives .
  • Metabolic Stability : Methyl esters resist esterase hydrolysis compared to ethyl analogs, prolonging half-life .

How should researchers address contradictions between spectroscopic and crystallographic data?

Q. Advanced

  • Case Study : A reported pyrazolo[1,3]diazepine structure was corrected to pyrazolo[1,5-a]pyrimidine using ¹³C NMR, which revealed a carbonyl carbon absent in the diazepine isomer .
  • Resolution Workflow :
    • Validate NMR assignments via HMBC/HSQC experiments.
    • Re-refine XRD data with SHELXL, checking for missed symmetry or disorder .
    • Cross-validate with IR (e.g., ester C=O stretches at ~1695 cm⁻¹) .

What strategies optimize yield in multi-step syntheses of substituted pyrazolo[1,5-a]pyrimidines?

Q. Advanced

  • Protecting Groups : Boc-protected amines prevent unwanted side reactions during cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30-minute reflux vs. 6-hour conventional heating) .
  • Workup Protocols : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., from cyclohexane) improves purity .

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